molecular formula C17H15FN2O2S2 B2706431 N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942006-82-8

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2706431
CAS No.: 942006-82-8
M. Wt: 362.44
InChI Key: GYYGJKWIXGOPNQ-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (CAS Number: 942006-82-8) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C 17 H 15 FN 2 O 2 S 2 and a molecular weight of 362.44 g/mol, this compound is characterized by its distinct molecular architecture, integrating a fluorinated benzothiazole ring system connected via an amide linkage to a (4-methoxyphenyl)thio propanamide chain . Benzothiazole scaffolds, like the one in this compound, are privileged structures in drug discovery due to their wide spectrum of biological activities . Extensive research on similar benzothiazole amides has demonstrated their potential as key pharmacophores for developing therapeutic agents. These derivatives are frequently investigated for their anticancer properties , showing efficacy against various cancer cell lines, and their activity is often linked to mechanisms such as enzyme inhibition, particularly of tumor-associated targets like carbonic anhydrase . Furthermore, structurally related compounds have displayed notable anticonvulsant potential in preclinical models, such as the maximal electroshock seizure (MES) test, with some derivatives exhibiting high protective indices . The incorporation of the fluorine atom is a common strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This compound is presented as a high-purity chemical entity for research applications only . It is intended for use in in vitro biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-22-12-3-5-13(6-4-12)23-9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYGJKWIXGOPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.

    Thioether formation: The benzo[d]thiazole intermediate is then reacted with 4-methoxyphenylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference ID
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole H at C6, 4-methoxyphenylpropanamide Amide, thioether
N-(6-Fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (Target) 6-Fluorobenzo[d]thiazole F at C6, 4-methoxyphenylthio-propanamide Amide, thioether, fluorine Synthesized
8i: 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide Oxadiazole-piperidine-sulfonyl Sulfonylpiperidine-oxadiazole, p-tolylpropanamide Sulfonamide, oxadiazole
GSK1570606A Thiazole 4-(Pyridin-2-yl)thiazole, 2-(4-fluorophenyl)acetamide Fluorophenyl, acetamide

Key Observations :

  • Fluorine Substitution: The target compound’s 6-fluoro group distinguishes it from non-fluorinated analogs like compound 11 .
  • Thioether vs. Sulfonyl/Sulfonamide : The 4-methoxyphenylthio group in the target compound differs from sulfonamide-linked derivatives (e.g., 8i), which exhibit distinct hydrogen-bonding capabilities .
  • Heterocyclic Diversity : Unlike oxadiazole-containing compounds (e.g., 8i), the target retains a simpler benzothiazole-propanamide scaffold, favoring synthetic accessibility .

Key Observations :

  • The target compound’s synthesis is expected to mirror compound 11’s route , but fluorination at C6 may reduce yields due to steric or electronic effects.
  • Higher yields in compounds like 8i (87%) reflect optimized multi-step protocols, albeit with more complex heterocyclic systems .

Physicochemical Properties

Table 3: Physical and Spectral Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference ID
Compound 11 ~328.4 Not reported NMR: δ 7.8–6.8 (aromatic), 3.8 (OCH₃); IR: νC=O ~1680 cm⁻¹
Target Compound ~362.4* Not reported Expected νC=O ~1680 cm⁻¹, δ 7.9–6.9 (aromatic, J₆-F ~8 Hz) Estimated
8i 516.6 142–144 IR: νS=O ~1250 cm⁻¹, νC=O ~1660 cm⁻¹; NMR: δ 2.3 (CH₃)

Key Observations :

  • The target compound’s molecular weight (~362.4 g/mol) is lower than sulfonamide derivatives (e.g., 8i: 516.6 g/mol), suggesting better solubility .
  • Fluorine’s electron-withdrawing effect may downfield-shift adjacent protons in ¹H-NMR .

Table 4: Bioactivity Comparison

Compound Name Reported Bioactivity IC50/EC50 (μM) Cell Lines/Assays Reference ID
Compound 11 Anticancer (unspecified) Not reported Not specified
Target Compound Hypothesized anticancer/antimicrobial N/A Potential alignment with benzothiazole SAR
8i Lipoxygenase (LOX) inhibition Not reported In vitro enzymatic assay
GSK1570606A Anticancer (KPNB1 inhibition) <1.0 Glioblastoma U-87, MDA-MB-231

Key Observations :

  • Fluorinated benzothiazoles (e.g., GSK1570606A) show potent anticancer activity, suggesting the target compound may share similar mechanisms .
  • The 4-methoxyphenylthio group may enhance membrane permeability compared to sulfonamide derivatives (e.g., 8i) .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C₁₇H₁₅FN₂O₂S₂
  • Molecular Weight: 362.4 g/mol
  • CAS Number: 942006-82-8

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxyphenyl group and the thioether linkage enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzothiazole Ring: Reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
  • Thioether Formation: The introduction of the 4-methoxyphenyl group via thioether formation.
  • Amide Bond Formation: Coupling with propanamide to yield the final product.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:

  • Cytotoxicity Assays: The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, related benzothiazole derivatives exhibited GI50 values in the low micromolar range (0.57 to 0.4 µM) against MCF-7 cells .
Cell LineGI50 (µM)Reference
MCF-70.57
A5490.40
HeLaTBDTBD

The proposed mechanism of action for this compound includes:

  • Inhibition of Tubulin Polymerization: Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis: Activation of caspase pathways has been observed in treated cells, indicating potential apoptotic mechanisms.

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of related benzothiazole compounds. For example, derivatives with similar structures have shown promising results against various bacterial strains, indicating a broad-spectrum antimicrobial effect .

Case Studies

  • Study on Anticancer Activity:
    • A study evaluating various benzothiazole derivatives found that those with electron-withdrawing groups exhibited enhanced anticancer activity across multiple cell lines, including leukemia and solid tumors .
    • The compound's structural modifications were linked to improved potency against resistant cancer types.
  • Antimicrobial Evaluation:
    • Research on benzothiazole derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

What are the standard synthetic protocols for N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and which analytical techniques are employed for characterization?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives, followed by coupling with 3-((4-methoxyphenyl)thio)propanamide precursors. Key steps include:

  • Step 1: Cyclization under reflux using ethanol or methanol as solvents, catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) .
  • Step 2: Thioether formation via nucleophilic substitution, employing DMF or dichloromethane (DCM) as solvents and triethylamine as a catalyst .
  • Step 3: Amide bond formation using carbodiimide coupling agents .

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and intermediate purity .
  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and thioether linkages) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

What pharmacological activities have been reported for this compound, and what are the hypothesized mechanisms of action?

Methodological Answer:
Reported activities include:

  • Anticancer Potential: Disruption of tubulin polymerization or cell cycle arrest, inferred from structural analogs .
  • Antimicrobial Activity: Interaction with bacterial enzyme targets (e.g., DNA gyrase) via thiazole and sulfonamide moieties .
  • Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes, hypothesized based on sulfonyl group interactions .

Mechanistic Studies:

  • In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) are recommended to validate targets .
  • Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) can elucidate electronic effects on bioactivity .

Advanced Research Questions

How can researchers optimize reaction conditions to improve synthesis yield and purity?

Methodological Answer:
Optimization involves systematic variation of parameters:

  • Temperature: Elevated temperatures (70–90°C) improve cyclization but risk decomposition .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts: Triethylamine or DMAP improves amide coupling efficiency .

Example Optimization Table:

ParameterOptimal RangeImpact on YieldReference
Reaction Temp70–80°C+20% yield
Solvent (Amide Step)DMF+15% purity
Catalyst (Thioether)Triethylamine+30% efficiency

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) .
  • Compound Stability: Assess degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
  • Orthogonal Assays: Confirm antimicrobial activity with both MIC (Minimum Inhibitory Concentration) and time-kill assays .

Case Study:
A 2025 study resolved discrepancies in anticancer activity by correlating tubulin-binding affinity (SPR analysis) with cellular apoptosis rates (flow cytometry) .

How does structural modification of the 4-methoxyphenyl thioether moiety influence biological activity?

Methodological Answer:
SAR Insights:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance anticancer activity but reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃): Improve bioavailability but may lower target affinity .

Comparative SAR Table:

SubstituentActivity (IC₅₀, μM)Solubility (mg/mL)Reference
4-Methoxyphenyl2.1 (Anticancer)0.8
4-Fluorophenyl1.5 (Anticancer)0.3
4-Nitrophenyl0.9 (Anticancer)0.1

Recommendation: Introduce hydrophilic groups (e.g., -OH) to balance potency and solubility .

What in silico methods predict pharmacokinetic properties and target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystallographic data (e.g., COX-2 PDB: 1CX2) to predict binding modes .
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
  • ADMET Prediction (SwissADME): Estimate logP (2.8), bioavailability (70%), and blood-brain barrier permeability (low) .

Validation: Cross-check in silico results with experimental plasma protein binding assays .

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